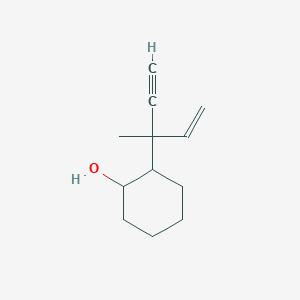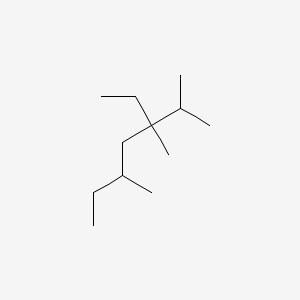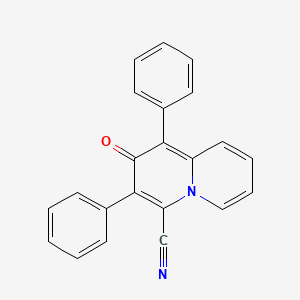![molecular formula C16H19NO B14535119 7-(Hex-5-en-1-yl)-4-methoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile CAS No. 62562-31-6](/img/structure/B14535119.png)
7-(Hex-5-en-1-yl)-4-methoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Hex-5-en-1-yl)-4-methoxybicyclo[420]octa-1,3,5-triene-7-carbonitrile is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hex-5-en-1-yl)-4-methoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile typically involves a multi-step process. One common method involves the use of a rhodium (I) complex as a catalyst. The synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . The reaction conditions often require precise temperature control and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the incorporation of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(Hex-5-en-1-yl)-4-methoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
7-(Hex-5-en-1-yl)-4-methoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(Hex-5-en-1-yl)-4-methoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: Shares a similar bicyclic structure but lacks the hexenyl and methoxy substituents.
7-Methylbicyclo[4.2.0]octa-1,3,5-triene: Similar structure with a methyl group instead of the hexenyl chain.
Uniqueness
7-(Hex-5-en-1-yl)-4-methoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
62562-31-6 |
|---|---|
Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
7-hex-5-enyl-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile |
InChI |
InChI=1S/C16H19NO/c1-3-4-5-6-9-16(12-17)11-13-7-8-14(18-2)10-15(13)16/h3,7-8,10H,1,4-6,9,11H2,2H3 |
InChI Key |
NOSBYRQNKMIBRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC2(CCCCC=C)C#N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dimethyl-2-methylidene-1,4-diphenylspiro[2.2]pentane](/img/structure/B14535044.png)
![5-(Ethylsulfanyl)tetrazolo[1,5-a]quinazoline](/img/structure/B14535051.png)
![[1-(3,4-Dimethylphenyl)-2-phenylethyl]carbamodithioic acid](/img/structure/B14535053.png)
![3-Methylnaphtho[1,2-B]thiophen-5-amine](/img/structure/B14535056.png)

![3-[Bromo(phenyl)methylidene]-2-benzofuran-1(3H)-thione](/img/structure/B14535082.png)

![3-Phenyl-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one](/img/structure/B14535093.png)

![Indeno[2,1-b]pyran, 9-(1-acenaphthylenyl)-4-methyl-2-phenyl-](/img/structure/B14535108.png)
![1-{[(2-Amino-4-chlorophenyl)sulfanyl]methyl}pyridin-2(1H)-one](/img/structure/B14535113.png)

![Indeno[2,1-b]pyran, 2,4-dimethyl-9-(2-naphthalenyl)-](/img/structure/B14535121.png)

